An In-Depth Technical Guide to the Chemical Properties of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 1,9-Diazaspiro[5.5]undecan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1,9-diazaspiro[5.5]undecan-2-one hydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its structure, synthesis, reactivity, and its pivotal role in the development of novel therapeutics, offering insights grounded in established scientific principles and experimental evidence.
Introduction: The Significance of the 1,9-Diazaspiro[5.5]undecane Core
The 1,9-diazaspiro[5.5]undecane framework, a spirocyclic system composed of two fused piperidine rings, is recognized as a privileged scaffold in drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The introduction of a carbonyl group at the 2-position, affording 1,9-diazaspiro[5.5]undecan-2-one, further functionalizes this core, opening avenues for diverse chemical modifications and targeted therapeutic applications.[1] This guide focuses on the hydrochloride salt of this versatile building block, a form often utilized for its improved solubility and stability.
Molecular Structure and Physicochemical Properties
The structural integrity of 1,9-diazaspiro[5.5]undecan-2-one hydrochloride is fundamental to its chemical behavior and biological activity.
Molecular Formula: C₉H₁₇ClN₂O
Molecular Weight: 204.70 g/mol
Structure:
Caption: Chemical structure of 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Purity | ≥ 95% | [2] |
| Physical Form | Solid/Powder | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis Strategies
The synthesis of the 1,9-diazaspiro[5.5]undecane core is a well-documented area of research, with various strategies developed to construct this privileged scaffold. Generally, the formation of the spirocyclic system is the key challenge.
A common approach involves the intramolecular cyclization of a suitably substituted piperidine precursor. While a detailed, step-by-step protocol for the direct synthesis and hydrochloride salt formation of 1,9-diazaspiro[5.5]undecan-2-one is not extensively published, a general retrosynthetic analysis points to key transformations.
Caption: General synthetic workflow for 1,9-Diazaspiro[5.5]undecan-2-one hydrochloride.
One plausible synthetic route, based on established methodologies for similar spirocyclic systems, is outlined below.[4][5]
Experimental Protocol: A Generalized Synthetic Approach
Step 1: Synthesis of a suitable N-protected piperidine precursor. This initial step often involves multiple reactions to construct a piperidine ring with the necessary functionalities for the subsequent spirocyclization. Commercially available piperidine derivatives are common starting points.
Step 2: Intramolecular Cyclization. This is the crucial step for the formation of the spirocyclic core. The specific conditions for this reaction are highly dependent on the nature of the precursor and may involve transition-metal catalysis or strong base-mediated cyclization. The causality behind the choice of reagents here is to facilitate the formation of the new carbon-nitrogen bond that closes the second piperidine ring.
Step 3: Deprotection. If protecting groups were used in the preceding steps, they are removed to yield the free base of 1,9-diazaspiro[5.5]undecan-2-one.
Step 4: Hydrochloride Salt Formation. The free base is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., HCl in dioxane, ethereal HCl). The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum. This self-validating step is confirmed by the formation of a crystalline solid with altered physical properties (e.g., melting point, solubility) compared to the free base.
Reactivity and Chemical Stability
The reactivity of 1,9-diazaspiro[5.5]undecan-2-one hydrochloride is primarily dictated by the functional groups present: the secondary amine, the tertiary amine (as a hydrochloride salt), and the lactam (cyclic amide).
-
N-Acylation/Alkylation: The secondary amine at the 9-position is a nucleophilic site and can readily undergo acylation, alkylation, and other N-functionalization reactions. This is a common point of diversification in the synthesis of bioactive derivatives.[1]
-
Lactam Chemistry: The lactam moiety is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, which would result in ring-opening.
-
Stability of the Hydrochloride Salt: The hydrochloride salt enhances the stability and shelf-life of the compound by protecting the otherwise basic tertiary amine from atmospheric carbon dioxide and other acidic impurities. It also improves its solubility in protic solvents.
Handling and Storage:
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6]
-
Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6] The compound may be air-sensitive, and storage under an inert atmosphere is recommended.[6]
-
Thermal Decomposition: Upon heating, the compound may decompose and release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[7]
Role in Drug Discovery and Medicinal Chemistry
The 1,9-diazaspiro[5.5]undecan-2-one scaffold is a cornerstone in the design of a wide array of biologically active molecules. Its rigid conformation allows for precise positioning of substituents to interact with specific binding pockets of target proteins.
Therapeutic Applications:
Derivatives of 1,9-diazaspiro[5.5]undecan-2-one have been investigated for a multitude of therapeutic applications, including:
-
Obesity: As neuropeptide Y (NPY) Y5 receptor antagonists.[1]
-
Pain Management: Exhibiting multimodal activity against various receptors associated with pain.
-
Immune System Modulation and Cardiovascular Disorders. [1]
Structure-Activity Relationship (SAR) Studies:
The 1,9-diazaspiro[5.5]undecan-2-one core serves as an excellent template for SAR studies. Modifications at the 1- and 9-positions have been shown to significantly impact biological activity. For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors, variations of the substituent at the 9-position of the diazaspiro core led to significant differences in inhibitory potency and pharmacokinetic properties.[1]
Caption: Key modification points for SAR studies on the 1,9-diazaspiro[5.5]undecan-2-one scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,9-diazaspiro[5.5]undecan-2-one hydrochloride.
Hazard Identification:
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May cause skin and serious eye irritation.[7]
-
May cause respiratory irritation.[7]
-
Harmful if swallowed.
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[7]
-
Use only in a well-ventilated area or under a chemical fume hood.[6]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Hazardous combustion products: Carbon oxides, nitrogen oxides, and hydrogen chloride gas.[7]
Conclusion
1,9-Diazaspiro[5.5]undecan-2-one hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features and synthetic tractability have made it a privileged scaffold in the design of novel therapeutic agents. A thorough understanding of its chemical properties, including its synthesis, reactivity, and handling requirements, is essential for its effective and safe utilization in research and development. Further investigation into its specific physicochemical properties and the development of more streamlined synthetic routes will undoubtedly continue to expand its utility in the quest for new and improved medicines.
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